molecular formula C4H9BrO2S B6213951 2-bromomethanesulfonylpropane CAS No. 2731010-57-2

2-bromomethanesulfonylpropane

Cat. No.: B6213951
CAS No.: 2731010-57-2
M. Wt: 201.1
InChI Key:
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Description

2-bromomethanesulfonylpropane is an organic compound with the molecular formula C4H9BrO2S. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a bromomethyl group attached to a sulfonyl-propane backbone, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromomethanesulfonylpropane can be synthesized through the bromination of methanesulfonylpropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using a continuous flow microchannel reactor. This method allows for precise control over reaction parameters, leading to higher efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromomethanesulfonylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromomethanesulfonylpropane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromomethanesulfonylpropane involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new bonds. The sulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromomethanesulfonylpropane is unique due to its combination of a bromomethyl group and a sulfonyl-propane backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromomethanesulfonylpropane can be achieved through a three-step reaction pathway.", "Starting Materials": [ "Propane", "Methanesulfonyl chloride", "Bromine", "Sodium hydroxide", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propane is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form 2-methanesulfonylpropane.", "Step 2: 2-methanesulfonylpropane is then reacted with bromine in the presence of diethyl ether to form 2-bromomethanesulfonylpropane.", "Step 3: The final product is purified by washing with hydrochloric acid and water." ] }

CAS No.

2731010-57-2

Molecular Formula

C4H9BrO2S

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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